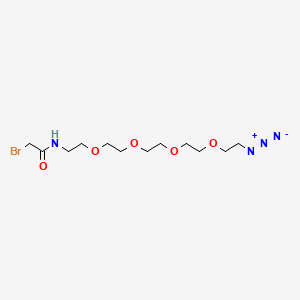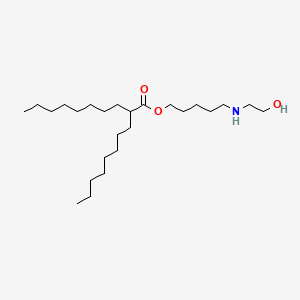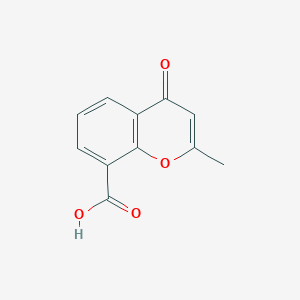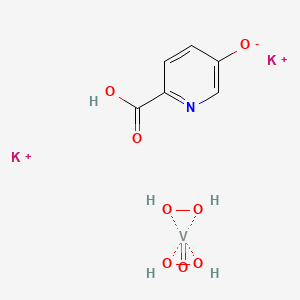
Bisperoxovanadium(HOpic)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bisperoxovanadium(HOpic) is a chemical compound known for its potent inhibitory effects on phosphatase and tensin homolog (PTEN), a tumor suppressor phosphatase involved in cell cycle regulation. This compound has gained significant attention in scientific research due to its potential therapeutic applications, particularly in neuroprotection and cancer treatment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bisperoxovanadium(HOpic) is synthesized through a series of chemical reactions involving vanadium and organic ligands. The synthesis typically involves the reaction of vanadium pentoxide with hydrogen peroxide to form peroxovanadium complexes. These complexes are then reacted with picolinic acid to yield Bisperoxovanadium(HOpic) .
Industrial Production Methods
While specific industrial production methods for Bisperoxovanadium(HOpic) are not extensively documented, the synthesis generally follows the laboratory-scale procedures with adjustments for larger-scale production. This involves optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Bisperoxovanadium(HOpic) undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions due to the presence of vanadium in different oxidation states.
Reduction: It can also undergo reduction reactions, particularly in biological systems where it interacts with cellular components.
Substitution: The ligand exchange reactions are common, where the picolinic acid ligand can be substituted with other ligands under specific conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Ligand exchange reactions often involve the use of different organic acids or bases
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state vanadium compounds, while reduction reactions may produce lower oxidation state vanadium species .
Aplicaciones Científicas De Investigación
Bisperoxovanadium(HOpic) has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions due to its redox properties.
Biology: The compound is studied for its effects on cellular signaling pathways, particularly those involving PTEN and PI3K/Akt pathways
Medicine: Bisperoxovanadium(HOpic) has shown potential in neuroprotection, cancer treatment, and protection against ischemic injuries
Mecanismo De Acción
Bisperoxovanadium(HOpic) exerts its effects primarily through the inhibition of PTEN. By inhibiting PTEN, the compound enhances the PI3K/Akt signaling pathway, which promotes cell survival and proliferation. This mechanism is particularly beneficial in protecting neurons from ischemic damage and in promoting the survival of cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Bisperoxovanadium(pic): Another bisperoxovanadium compound with similar PTEN inhibitory effects.
Bisperoxovanadium(phen): Known for its neuroprotective properties.
Bisperoxovanadium(bipy): Studied for its anticancer potential
Uniqueness
Bisperoxovanadium(HOpic) stands out due to its high selectivity for PTEN inhibition and its ability to enhance both PI3K/Akt and MAPK/ERK signaling pathways. This dual pathway activation makes it particularly effective in promoting cell survival and migration, which is beneficial in both neuroprotection and cancer treatment .
Propiedades
Fórmula molecular |
C6H8K2NO8V+ |
|---|---|
Peso molecular |
351.27 g/mol |
Nombre IUPAC |
dipotassium;6-carboxypyridin-3-olate;hydrogen peroxide;oxovanadium |
InChI |
InChI=1S/C6H5NO3.2K.2H2O2.O.V/c8-4-1-2-5(6(9)10)7-3-4;;;2*1-2;;/h1-3,8H,(H,9,10);;;2*1-2H;;/q;2*+1;;;;/p-1 |
Clave InChI |
JTNIABQIEWJHPW-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=NC=C1[O-])C(=O)O.OO.OO.O=[V].[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


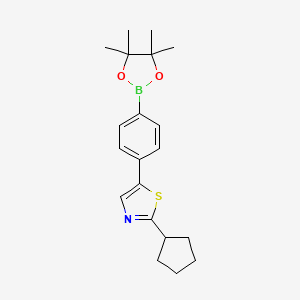
![3-[4-(2-Methoxy-phenylsulfamoyl)-phenyl]-acrylic acid](/img/structure/B13711318.png)
![7,8-Dinitro-3-trifluoroacetyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B13711319.png)
![N-Boc-[N-3-O-isopropylidene]-1-(-bromoethyl)phosphoryl-D-erythro-sphingosine](/img/structure/B13711321.png)

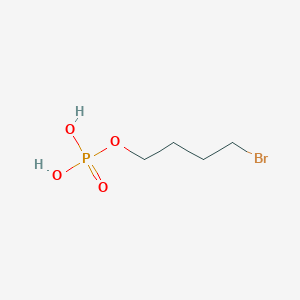

![1-[(2,2,2-Trifluoroethoxy)methyl]pyrazole-3-boronic Acid](/img/structure/B13711349.png)
![3-amino-6-azaniumylidene-9-[2-[methyl(2-sulfoethyl)carbamoyl]-4-(prop-2-ynylcarbamoyl)phenyl]-5-sulfoxanthene-4-sulfonate](/img/structure/B13711356.png)
